molecular formula C31H28F2N2O4 B303896 N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303896
M. Wt: 530.6 g/mol
InChI Key: QBXNTMHWNBSNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DFP-10825, is a novel small molecule drug that has been developed for the treatment of cancer. It is a quinolinecarboxamide derivative that has shown promising results in preclinical studies.

Mechanism of Action

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exerts its anti-tumor activity by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting the activity of Hsp90, N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide destabilizes these oncogenic proteins, leading to their degradation and ultimately causing cancer cell death.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. It has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its potent anti-tumor activity in a wide range of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the development of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is the development of new formulations that improve its solubility and bioavailability. Another potential direction is the development of combination therapies that can enhance its anti-tumor activity. Finally, further studies are needed to determine the safety and efficacy of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in clinical trials.

Synthesis Methods

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using a multi-step process. The starting material for the synthesis is 2,4-difluoronitrobenzene, which is reacted with 2,5-dimethoxybenzaldehyde to form an intermediate. This intermediate is then converted to the final product using various chemical reactions, including reduction, cyclization, and amidation.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, it has been shown to inhibit tumor growth in animal models of cancer.

properties

Product Name

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C31H28F2N2O4

Molecular Weight

530.6 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C31H28F2N2O4/c1-17-28(31(37)35-24-11-9-20(32)15-23(24)33)29(22-16-21(38-2)10-12-27(22)39-3)30-25(34-17)13-19(14-26(30)36)18-7-5-4-6-8-18/h4-12,15-16,19,29,34H,13-14H2,1-3H3,(H,35,37)

InChI Key

QBXNTMHWNBSNLU-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC)C(=O)NC5=C(C=C(C=C5)F)F

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC)C(=O)NC5=C(C=C(C=C5)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.